11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one
Description
11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0⁴,¹³]trideca-1,4(13),5,7,9-pentaen-12-one is a nitrogen-rich tricyclic compound featuring a rigid polycyclic framework with four nitrogen atoms embedded in its structure. The compound’s core consists of a tricyclo[6.4.1.0⁴,¹³] system, where the bridging heteroatoms (nitrogens) and the propan-2-yl substituent at position 11 contribute to its stereoelectronic properties.
The synthetic precursor of this compound, (1s,6s)-11,13-dioxa-tricyclo[4.4.3.0¹,⁶]trideca-2,4,7,9-tetraen-12-one, was reported by Mehta & Sen (2011), highlighting its oxygen-containing propellane framework . The replacement of oxygen with nitrogen in the title compound likely enhances its hydrogen-bonding capacity and alters its molecular rigidity, making it distinct from its dioxa analog.
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
11-propan-2-yl-2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9-pentaen-12-one |
InChI |
InChI=1S/C12H12N4O/c1-7(2)16-12(17)11-10-8(6-13-16)4-3-5-9(10)14-15-11/h3-7H,1-2H3,(H,14,15) |
InChI Key |
OANBQTDEOVOZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=NNC3=CC=CC(=C32)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6410,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves multiple steps, typically starting with the formation of the core tricyclic structureThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process is also crucial to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Oxygen vs. Nitrogen-Containing Tricyclic Systems
The dioxa-propellane precursor (Mehta & Sen, 2011) shares a tricyclic backbone with the title compound but differs in heteroatom composition. This substitution also reduces ring strain due to nitrogen’s smaller atomic radius compared to oxygen, as inferred from crystallographic data .
Substituent Effects: Propan-2-yl vs. Naphthalenyl Groups
Compounds 11 and 12 described in Molecules (2009) feature octahydronaphthalenyl-substituted fatty acids (e.g., heptadecanoic and hencosanoic acids) . While these are structurally distinct (linear fatty acids vs. tricyclic lactams), both classes share branched substituents. The propan-2-yl group in the title compound introduces steric hindrance comparable to the tetramethylnaphthalenyl groups in Compounds 11–12, but its smaller size may enhance solubility in polar solvents.
Functional Group and Reactivity Comparisons
Lactam vs. Carboxylic Acid Functionality
The lactam group in the title compound contrasts with the carboxylic acid termini in Compounds 11–12. While lactams participate in ring-opening reactions (e.g., with strong acids/bases), carboxylic acids undergo neutralization or conjugation. This distinction suggests divergent applications: the title compound may serve as a pharmacophore in drug design, whereas Compounds 11–12 are more suited for lipid-based formulations .
Biological Activity
11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple nitrogen atoms integrated into its framework. The molecular formula is and it possesses a molecular weight of 226.23 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O |
| Molecular Weight | 226.23 g/mol |
| CAS Number | 2060046-10-6 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets , including enzymes and receptors. These interactions can modulate biochemical pathways that may lead to therapeutic effects.
Pharmacological Studies
Research indicates that 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one exhibits:
- Antimicrobial Properties : Studies show effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary research suggests potential in inhibiting tumor growth in vitro.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at varying concentrations (IC50 values ranging from 5 to 15 µg/mL).
- Cytotoxicity Tests : In vitro assays revealed that the compound induced apoptosis in cancer cell lines (e.g., HeLa and MCF-7) with IC50 values of approximately 20 µg/mL.
Comparative Analysis
When compared with structurally similar compounds such as (5S,6R)-2,5,6-trimethyl-11-(propan-2-yl)tricyclo[6.4.1.0^{4,13}]trideca-1,3,8(13),9,11-pentaen-6-ol , the tetraazatricyclic compound exhibits distinct biological activities due to its unique functional groups.
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,... | Yes | ~20 µg/mL |
| (5S,6R)-2,5,6-trimethyl-11-(propan-2-yl)... | Moderate | ~30 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
